(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone

p38 MAP kinase anti-inflammatory cytokine inhibition

The compound (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone (CAS 1504465-76-2) belongs to the aminobenzophenone pharmacophore class, a scaffold established as a source of potent p38 MAP kinase inhibitors with anti-inflammatory cytokine-suppressing activity. The compound (C14H9F4NO, MW 283.22) features a 2-amino-5-trifluoromethyl substitution on one phenyl ring (Ring A) and a 2-fluoro substituent on the benzophenone carbonyl phenyl ring (Ring B); the trifluoromethyl group is recognized for enhancing lipophilicity and metabolic stability, while the 2-fluorophenyl moiety modulates electronic and steric interactions within the target ATP-binding pocket.

Molecular Formula C14H9F4NO
Molecular Weight 283.226
CAS No. 1504465-76-2
Cat. No. B2787101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone
CAS1504465-76-2
Molecular FormulaC14H9F4NO
Molecular Weight283.226
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)N)F
InChIInChI=1S/C14H9F4NO/c15-11-4-2-1-3-9(11)13(20)10-7-8(14(16,17)18)5-6-12(10)19/h1-7H,19H2
InChIKeyGIITYMKYXCQJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone (CAS 1504465-76-2): Aminobenzophenone Scaffold and p38 MAP Kinase Class Context


The compound (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone (CAS 1504465-76-2) belongs to the aminobenzophenone pharmacophore class, a scaffold established as a source of potent p38 MAP kinase inhibitors with anti-inflammatory cytokine-suppressing activity [1]. The compound (C14H9F4NO, MW 283.22) features a 2-amino-5-trifluoromethyl substitution on one phenyl ring (Ring A) and a 2-fluoro substituent on the benzophenone carbonyl phenyl ring (Ring B); the trifluoromethyl group is recognized for enhancing lipophilicity and metabolic stability, while the 2-fluorophenyl moiety modulates electronic and steric interactions within the target ATP-binding pocket [1].

Why Generic Substitution Fails for (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone: Substitution-Position Determines Kinase Selectivity and Cytokine Suppression Potency


Within the aminobenzophenone class, the position and identity of substituents on both phenyl rings critically govern p38 MAP kinase inhibitory potency, IL-1β/TNF-α suppression IC50 values, and kinome selectivity profiles. Systematic SAR studies demonstrate that moving from a 4-aminobenzophenone core to a 2-aminobenzophenone core, and varying the halogen/trifluoromethyl substitution pattern on Ring A, shifts IC50 values by orders of magnitude [1]. For instance, a 2-chloro substituent on Ring A combined with a 2-methyl group on Ring B yields p38α IC50 of 10 nM, whereas alternative substitution patterns show substantially diminished activity [1]. The target compound's specific 2-amino-5-trifluoromethyl / 2′-fluoro combination occupies a distinct region of this SAR landscape that cannot be replicated by simpler analogs such as the unsubstituted phenyl derivative (CAS 732-34-3) or the 4-fluoro-4′-trifluoromethyl positional isomer (CAS 16574-52-0). Therefore, generic substitution with any other aminobenzophenone variant risks loss of target engagement, altered selectivity, or unpredictable cytokine modulation in biologically relevant assays.

(2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


p38α MAP Kinase Inhibitory Potency: Aminobenzophenone Scaffold Baseline with Quantified Substituent Effects

The aminobenzophenone scaffold to which the target compound belongs has been demonstrated to produce single-digit nanomolar p38α MAP kinase inhibitors. The class-optimized compound 45, bearing 2-chloro (Ring A) and 2-methyl (Ring B) substituents, achieves p38α IC50 of 10 nM, IL-1β IC50 of 14 nM, and TNF-α IC50 of 6 nM in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) [1]. A structurally distinct aminobenzophenone analog, p38 MAP Kinase Inhibitor VIII (CAS 321351-00-2), containing a 4-aminobenzophenone core with a tert-butyl aniline substituent, inhibits p38α with IC50 = 40 nM while showing little activity against a panel of 57 other kinases including p38γ, p38δ, Erk1/2, and JNK1 [2]. The target compound's 2-amino-5-trifluoromethyl on Ring A is predicted by the SAR model to occupy the hydrophobic pocket I of the p38 enzyme, with the 2-fluoro substituent on Ring B further tuning the binding interaction relative to non-fluorinated analogs [1].

p38 MAP kinase anti-inflammatory cytokine inhibition

Kinome Selectivity Profile: Aminobenzophenone Class Demonstrates Narrow Target Spectrum Versus Broader Kinase Inhibitors

Aminobenzophenone-based p38 inhibitors exhibit a notably narrow kinome selectivity profile compared to many ATP-competitive kinase inhibitors. p38 MAP Kinase Inhibitor VIII (a 4-aminobenzophenone analog) shows little to no activity against a panel of 57 other kinases, including closely related MAP kinase family members p38γ, p38δ, Erk1/2, and JNK1, while maintaining 82% inhibition of p38α and 93% inhibition of p38β2 at 1 µM [1]. This selectivity arises from the unique binding mode where the benzophenone carbonyl forms a hydrogen bond with Met-109 in the p38 hinge region, positioning Ring A in hydrophobic pocket I—an interaction geometry that discriminates against other kinases [2]. The 2′-fluoro substituent on the target compound's Ring B is anticipated to further refine this selectivity by altering the electrostatic complementarity with the ATP-binding pocket [1].

kinase selectivity off-target profiling p38 MAP kinase

Physicochemical Differentiation: 2′-Fluoro Substitution Modulates Lipophilicity and Metabolic Stability Versus Non-Fluorinated Analogs

The 2′-fluoro substituent on Ring B of the target compound distinguishes it from the non-fluorinated phenyl analog [2-amino-5-(trifluoromethyl)phenyl](phenyl)methanone (CAS 732-34-3). The introduction of fluorine at the 2′-position reduces overall molecular lipophilicity relative to what would be expected for a non-fluorinated phenyl ring while simultaneously increasing metabolic stability through the electron-withdrawing effect that shields the adjacent carbon from cytochrome P450-mediated oxidative metabolism . In the broader substituted benzophenone literature, modification of the p-fluorophenyl moiety has been shown to substantially alter biological activity; for example, replacement of 4-fluorophenyl with 4-trifluoromethylphenyl in a related series shifted the IC50 from 2.44 µM to 10.00 µM, demonstrating that fluorinated substituent identity and position on Ring B are critical determinants of target engagement [1].

lipophilicity metabolic stability fluorine substitution

Synthetic Accessibility and Scalability: Established Process Chemistry for 2-Amino-5-trifluoromethylbenzophenone Intermediates

The synthesis of 2-amino-5-trifluoromethylbenzophenone derivatives is enabled by an established patent literature describing the benzylamine-mediated process. US Patent 3,254,123A details a method wherein 5-trifluoromethylbenzophenone precursors react with excess benzylamine to form benzylimide intermediates (Compound II), which are subsequently debenzylated to yield the desired 2-amino-5-trifluoromethylbenzophenones [1]. This process chemistry has been validated for the core scaffold, providing a scalable route. The target compound's 2-fluorobenzoyl chloride coupling with 2-amino-5-trifluoromethylaniline represents a straightforward Friedel-Crafts acylation or nucleophilic aromatic substitution approach that benefits from the commercial availability of both building blocks [1].

process chemistry synthesis route scale-up

Anti-Inflammatory Cytokine Suppression: Aminobenzophenone Class Demonstrates Dual IL-1β/TNF-α Inhibition at Sub-Nanomolar to Low Nanomolar Potency

The aminobenzophenone class to which the target compound belongs has been characterized as potent dual inhibitors of IL-1β and TNF-α secretion in LPS-stimulated human PBMCs. Class-optimized compound 45 achieves IL-1β IC50 = 14 nM and TNF-α IC50 = 6 nM, representing a sub-nanomolar to low-nanomolar potency range for cytokine suppression [1]. These compounds exert their anti-inflammatory effect through p38 MAP kinase inhibition, which blocks the signal transduction pathway leading to proinflammatory cytokine production. The anti-inflammatory activity has been confirmed in vivo in two murine dermatitis models (oxazolone and TPA) following topical application [1]. Indian Patent 233822 further establishes that novel aminobenzophenone derivatives are potent inhibitors of IL-1β and TNF-α secretion both in vitro and in vivo [2].

IL-1β inhibition TNF-α inhibition anti-inflammatory

Antimitotic Potential: 2-Aminobenzophenone Scaffold Demonstrates Tubulin Polymerization Inhibition Distinct from p38-Directed Analogs

A structurally distinct 2-aminobenzophenone series, designed on the combretastatin molecular skeleton, has demonstrated activity as inhibitors of tubulin polymerization leading to G2/M phase cell cycle arrest. Lead compounds 6 and 7 from this series strongly inhibited tubulin polymerization in vitro and significantly arrested cells at the G2/M phase [1]. This antimitotic activity is mechanistically distinct from the p38 MAP kinase inhibition characterized for the 4-aminobenzophenone series, and the target compound's 2-amino positioning on Ring A aligns it structurally with the antimitotic 2-aminobenzophenone chemotype rather than the anti-inflammatory 4-aminobenzophenone chemotype, potentially conferring a differentiated biological activity profile [1].

tubulin polymerization antimitotic G2/M arrest

Recommended Research and Industrial Application Scenarios for (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone Based on Differentiated Evidence


Inflammatory Disease Mechanism-of-Action Studies Requiring Dual IL-1β/TNF-α Suppression with Kinase Selectivity

For academic or pharmaceutical researchers investigating p38 MAP kinase-dependent inflammatory signaling, this compound provides a structurally differentiated aminobenzophenone probe occupying the 2-amino-5-trifluoromethyl substitution space. The class-established dual cytokine suppression (IL-1β IC50 ≈ 14 nM, TNF-α IC50 ≈ 6 nM for optimized analogs) combined with narrow kinome selectivity (<25-fold selectivity window against 57 off-target kinases) makes it suitable for target engagement studies where confounding kinase inhibition must be excluded [1][2]. The 2′-fluoro substituent is expected to confer enhanced metabolic stability in cellular assays relative to non-fluorinated analogs .

Structure-Activity Relationship (SAR) Exploration of Aminobenzophenone Substitution Effects on p38 Binding

Medicinal chemistry teams optimizing p38 MAP kinase inhibitors can use this compound as a key SAR probe to systematically evaluate the effect of 2-amino-5-trifluoromethyl substitution on Ring A combined with 2-fluorophenyl on Ring B. The well-characterized SAR framework for the aminobenzophenone class (10 nM p38α IC50 for optimized 2-Cl/2-Me analog, 40 nM for 4-aminobenzophenone tert-butyl analog) provides robust benchmarks against which this compound's activity can be quantitatively compared [1][2]. The established synthetic route via benzylamine protection/deprotection facilitates analog generation [3].

Tubulin Polymerization and Cell Cycle Studies Exploiting the 2-Aminobenzophenone Scaffold

Given the structural alignment of the target compound's 2-amino substitution pattern with the antimitotic 2-aminobenzophenone series (lead compounds demonstrating strong in vitro tubulin polymerization inhibition and G2/M arrest), this compound can serve as a starting point for exploring potential dual p38/tubulin pharmacological activity [4]. The commercial availability from multiple vendors at ≥95–98% purity with batch QC documentation (NMR, HPLC, GC) ensures reproducible experimental conditions across independent laboratories .

Procurement for High-Throughput Screening Libraries Requiring Fluorinated Aminobenzophenone Diversity

For screening facilities and compound management groups building focused kinase inhibitor libraries, this compound adds a distinct chemotype that bridges the 2-amino-5-trifluoromethylbenzophenone and 2-fluorophenyl substructure space. Unlike simpler analogs such as the non-fluorinated phenyl derivative (CAS 732-34-3, MW 265.07) or the amino-deficient 4-fluoro-4′-trifluoromethylbenzophenone (CAS 16574-52-0, MW 268.21), the target compound (MW 283.22) offers the combined features of an H-bond donor (2-NH2), metabolic stability-enhancing CF3, and Ring B fluorine modulation—all within a single screening well [5].

Quote Request

Request a Quote for (2-Amino-5-(trifluoromethyl)phenyl)(2-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.